Paralog Selectivity: BRD3731 Exhibits 14-Fold GSK3β Preference vs. (R)-Enantiomer's Reduced Selectivity
BRD3731 demonstrates pronounced paralog selectivity for GSK3β over GSK3α, with a selectivity ratio of approximately 14.3-fold. This contrasts sharply with its (R)-enantiomer (CAS 2056262-08-7), which exhibits a compressed selectivity ratio of approximately 6.4-fold . The (S)-configuration is therefore essential for achieving high paralog discrimination.
| Evidence Dimension | GSK3β vs. GSK3α inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | GSK3β IC50 = 15 nM; GSK3α IC50 = 215 nM; Selectivity Ratio = 14.3 |
| Comparator Or Baseline | (R)-BRD3731 (CAS 2056262-08-7): GSK3β IC50 = 1.05 μM (1,050 nM); GSK3α IC50 = 6.7 μM (6,700 nM); Selectivity Ratio = 6.4 |
| Quantified Difference | (S)-enantiomer is 70-fold more potent against GSK3β than (R)-enantiomer; (S)-enantiomer exhibits 2.2-fold greater paralog selectivity |
| Conditions | In vitro kinase inhibition assay using recombinant human GSK3β and GSK3α |
Why This Matters
This quantifies that the (S)-stereochemistry is non-negotiable for achieving both high potency and the intended 14-fold paralog selectivity profile.
